2-Cyano-4-(4-fluoro-3-methylphenyl)phenol
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Overview
Description
2-Cyano-4-(4-fluoro-3-methylphenyl)phenol is an organic compound with the molecular formula C14H10FNO and a molecular weight of 227.23 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a phenol group (-OH) attached to a biphenyl structure, which also includes a fluoro and a methyl substituent . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic systems employed.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(4-fluoro-3-methylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluoro and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and halogens for electrophilic substitution are frequently employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-Cyano-4-(4-fluoro-3-methylphenyl)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the phenol group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Cyano-4-(4-fluoro-3-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a cyano and a phenol group, along with the fluoro and methyl substituents, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWQUVOFTONHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684693 |
Source
|
Record name | 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-73-8 |
Source
|
Record name | 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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